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Introduction
MOPAC (Molecular Orbital PACkage) is a widely utilized semi-empirical quantum mechanics

software package that has been a mainstay in computational chemistry for decades.[1][2]

Developed initially in the early 1980s by Michael Dewar's research group, MOPAC has

undergone continuous development and remains a powerful tool for studying the structures,

properties, and reactions of molecular systems.[1] Its efficiency, broad applicability, and the

availability of various well-parameterized Hamiltonians make it particularly valuable for

researchers in academia and industry, including those in the fast-paced field of drug discovery.

[3] This guide provides a comprehensive technical overview of MOPAC's core applications,

methodologies, and performance, tailored for scientists and professionals in molecular

modeling and drug development.

Core Principles of MOPAC
MOPAC is founded on semi-empirical quantum mechanical methods, which offer a

computationally less expensive alternative to ab initio quantum mechanical methods. These

methods are based on the Hartree-Fock formalism but introduce approximations and

parameters derived from experimental data to simplify the calculations.[2] The core of

MOPAC's methodology lies in the Neglect of Diatomic Differential Overlap (NDDO)

approximation.[1]
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Over the years, a series of increasingly refined Hamiltonians have been developed and

implemented within MOPAC, each with its own strengths and weaknesses. The most

commonly used Hamiltonians include:

AM1 (Austin Model 1): An improvement over earlier methods, offering better descriptions of

hydrogen bonds.[2]

PM3 (Parameterization Method 3): A re-parameterization of AM1, often providing better

geometries for a wider range of molecules.[4]

PM6 (Parameterization Method 6): A more recent and broadly parameterized method with

improved accuracy for a larger portion of the periodic table.[5]

PM7 (Parameterization Method 7): A further refinement of PM6, designed to better handle

non-covalent interactions and provide more accurate heats of formation.[5]

These Hamiltonians are parameterized against experimental data for a variety of molecular

properties, including heats of formation, geometries, dipole moments, and ionization potentials.

[2]

Key Applications and Capabilities
MOPAC offers a versatile suite of computational tools applicable to a wide range of chemical

problems. Its primary functions include:

Geometry Optimization: Finding the lowest energy conformation of a molecule.[6]

Calculation of Thermodynamic Properties: Including heat of formation, entropy, and heat

capacity.[4]

Vibrational Frequency Analysis: To characterize stationary points as minima or transition

states and to predict infrared spectra.[7]

Transition State Searching: Locating the saddle point on a potential energy surface that

corresponds to the transition state of a chemical reaction.[8]

Reaction Path Following: Mapping the intrinsic reaction coordinate (IRC) from a transition

state to the corresponding reactants and products.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://molssi.org/software/mopac/
http://openmopac.net/manual/
http://openmopac.net/Discussions/Individual%20Methods%20in%20MOPAC.html
http://openmopac.net/Discussions/Individual%20Methods%20in%20MOPAC.html
https://molssi.org/software/mopac/
http://openmopac.net/manual/geometry_optimizer.html
http://openmopac.net/manual/
https://server.ccl.net/cca/documents/dyoung/topics-orig/mopac.html
http://openmopac.net/manual/Locating_transition_states.html
http://cmschem.skku.edu/Lecture/compchem/energy/MOPAC_irc.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculation of Electronic Properties: Such as molecular orbitals, ionization potential, and

electron affinity.[4]

Modeling Systems in Solution: Using the Conductor-like Screening Model (COSMO) to

simulate the effects of a solvent.[10]

Handling Large Systems: The MOZYME solver enables the study of very large molecules,

such as proteins and enzymes, by employing a linear-scaling algorithm.[2]

Solid-State and Polymer Modeling: MOPAC can model crystalline solids and polymers using

periodic boundary conditions.[1]

Data Presentation: Performance and Accuracy
The choice of Hamiltonian is critical for obtaining reliable results with MOPAC. The accuracy of

each method varies depending on the system and the property being calculated. Below are

tables summarizing the performance of the PM6 and PM7 methods for key molecular

properties.

Table 1: Average Unsigned Errors in Heats of Formation (kcal/mol) for PM6 and PM7

Compared to Experimental Data[11]

Set of Elements PM7 PM6 Number in Set

H, C 4.13 4.75 307

H, C, N 3.30 3.66 210

H, C, O 3.62 4.26 370

H, C, N, O 4.47 4.61 231

All normal molecules 12.03 8.38 4369

Table 2: Average Unsigned Errors in Bond Lengths (Å) for PM6 and PM7[11]
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Set of Elements PM7 PM6 Number in Set

H, C 0.015 0.016 76

H, C, N 0.016 0.017 92

H, C, O 0.019 0.022 93

H, C, N, O 0.019 0.022 109

All elements (all data) 0.098 0.087 5035

Table 3: Average Unsigned Errors in Dipole Moments (Debye) for PM6 and PM7[11]

Set of Elements PM7 PM6 Number in Set

All elements (all data) 1.08 0.82 547

Note: The performance of semi-empirical methods can be highly system-dependent. For

transition metal-containing systems, other methods like GFN-xTB might offer better reliability.

[12] For highly accurate dipole moments, higher levels of theory and augmented basis sets are

generally recommended.[13][14]

Experimental Protocols
MOPAC is primarily a command-line program that reads an input file and produces one or more

output files.[1] The input file specifies the molecular geometry, the desired calculation type, and

the semi-empirical method to be used.[7]

Protocol 1: Geometry Optimization
This protocol outlines the steps for performing a standard geometry optimization to find a stable

conformation of a molecule.

Methodology:

Prepare the Input File: Create a text file (e.g., molecule.mop) with the following format:
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Line 1 (Keywords):PM7 specifies the Hamiltonian. PRECISE requests tighter convergence

criteria.[15]

Line 2 (Title): A descriptive title for the calculation.

Line 3 (Blank): A blank line is required.

Subsequent Lines (Geometry): The geometry is specified in internal or Cartesian

coordinates. The 1 following a geometric parameter indicates that it should be optimized.

Run MOPAC: Execute the MOPAC program from the command line, providing the input file:

Analyze the Output: The primary output file (molecule.out) will contain the final optimized

geometry, the heat of formation, and other calculated properties. The archive file

(molecule.arc) will contain a summary of the final results, including the optimized geometry in

a format suitable for subsequent calculations.

Protocol 2: Vibrational Frequency Calculation
This protocol is used to confirm that an optimized geometry corresponds to a true minimum on

the potential energy surface and to obtain vibrational frequencies.

Methodology:

Prepare the Input File: Use the optimized geometry from the previous step. The keyword

FORCE is added to request a force calculation.

Run MOPAC:

Analyze the Output: The output file will list the calculated vibrational frequencies. For a stable

minimum, all frequencies should be real (positive). The presence of one imaginary (negative)

frequency indicates a transition state.[7]

Protocol 3: Transition State Search
This protocol describes a common method for locating a transition state using the SADDLE

keyword.
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Methodology:

Prepare the Input File: This requires two geometries in the input file: the reactant and the

product.

Run MOPAC:

Analyze the Output: MOPAC will attempt to find the saddle point connecting the reactant and

product. The output will contain the geometry of the transition state candidate. This should

be followed by a FORCE calculation to verify the presence of a single imaginary frequency.

[16]

Protocol 4: Solvation Energy Calculation using COSMO
This protocol demonstrates how to calculate the energy of a molecule in a solvent continuum.

Methodology:

Prepare the Input File: Add the EPS keyword to specify the dielectric constant of the solvent.

For water, EPS=78.4.[10]

Run MOPAC:

Analyze the Output: The output will provide the heat of formation of the solvated molecule.

The solvation energy can be calculated by taking the difference between the heat of

formation in the gas phase and in the solvent.[17] The COSMO method in MOPAC is not

parameterized for the quantitative calculation of the Gibbs free energy of solvation but is

useful for getting calculations closer to a solvated environment than a gas-phase calculation.

[17]

Applications in Drug Discovery and Development
MOPAC's computational efficiency makes it a valuable tool in various stages of the drug

discovery pipeline, particularly in ligand-based drug design.

Quantitative Structure-Activity Relationships (QSAR)
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QSAR studies aim to correlate the physicochemical properties of molecules with their biological

activities.[18] MOPAC can be used to rapidly calculate a variety of quantum chemical

descriptors for large sets of compounds. These descriptors, which can quantify electronic

properties that are difficult to determine experimentally, include:

HOMO and LUMO energies: Related to electron-donating and accepting capabilities.

Atomic charges: To understand electrostatic interactions.

Dipole moment: A measure of molecular polarity.

Polarizability: The ease with which the electron cloud can be distorted.

A typical workflow for a QSAR study involving MOPAC is illustrated below.

Data Preparation MOPAC Calculations

QSAR Model Development
2D Structures of Compounds Generate 3D Structures

Biological Activity Data

Combine Descriptors
and Activity Data

Geometry Optimization
(e.g., PM7)

Calculate Quantum
Chemical Descriptors

Build Statistical Model
(e.g., MLR, PLS) Validate Model

Click to download full resolution via product page

QSAR workflow using MOPAC.

Virtual Screening and Ligand Preparation
In virtual screening, large libraries of compounds are computationally evaluated for their

potential to bind to a biological target. While MOPAC is generally not used for the primary

docking calculations, it plays a crucial role in preparing the ligand library. The 3D structures of

ligands must be in a low-energy conformation before docking. MOPAC's speed allows for the

rapid geometry optimization of thousands or even millions of compounds. For example, in a

study on 1-deazapurine derivatives as potential alpha-glucosidase inhibitors, MOPAC with the

AM1 method was used for the energy minimization of all designed ligands before docking.[19]
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The logical flow for preparing a ligand library for virtual screening using MOPAC is shown

below.

Start: 2D Ligand Library
(SDF/SMILES format)

Convert to 3D Structures

Geometry Optimization with MOPAC
(e.g., PM7)

Generate Multiple Conformers
(Optional)

Optimized 3D Ligand Library

 (single conformer)

Ready for Docking/
Virtual Screening

Click to download full resolution via product page

Ligand preparation workflow.

Applications in Materials Science
MOPAC's capabilities extend to the modeling of periodic systems, making it a useful tool in

materials science for studying polymers and crystals.

Polymer Modeling
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By applying periodic boundary conditions in one dimension, MOPAC can be used to study the

properties of polymers. A key application is the calculation of the electronic band structure,

which provides insights into the polymer's conductivity.

The workflow for calculating the band structure of a polymer like polyethylene involves several

steps, starting with the creation of a suitable polymer model.

Define Monomer Unit
(e.g., C2H4)

Use MAKPOL to Generate
Polymer Chain with

Translation Vector (Tv)

Optimize Polymer Geometry
in MOPAC (with PBC)

Generate .brz File
(Brillouin Zone info)

Process .brz file
with BZ program

Generate Electronic
Band Structure Plot

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1609853?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

